![molecular formula C55H96N14O13 B612437 (2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid CAS No. 1507930-57-5](/img/structure/B612437.png)
(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
Übersicht
Beschreibung
The compound "(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-hexanoic acid" (hereafter referred to as Compound X) is a highly complex, branched peptide derivative containing multiple 6-aminohexanoyl and related amino acid residues. Its structure features repeating units of (2S)-configured amino acids, including 2,6-diaminohexanoyl, 3-methylpentanoyl, and phenylpropanoyl groups, interconnected via amide bonds . This architecture confers unique physicochemical properties, such as:
- Hydrophobicity: Due to long-chain alkyl and aromatic residues.
- Flexibility: Enabled by 6-aminohexanoic acid (ε-aminocaproic acid) segments, a known flexible spacer .
- Electrostatic interactions: From terminal amino and carboxy groups .
Vorbereitungsmethoden
Solid-Phase Peptide Synthesis (SPPS) as the Primary Strategy
Fmoc/tBu-Based Chain Assembly
The peptide is synthesized via stepwise solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, which balances steric protection and deprotection efficiency . The C-terminus of the first amino acid is anchored to a polystyrene or polyacrylamide resin, enabling iterative coupling and deprotection cycles. Each cycle involves:
-
Fmoc Deprotection : Treatment with 20% piperidine in dimethylformamide (DMF) for 2–5 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) group .
-
Amino Acid Coupling : Activation of the carboxyl group using aminium-derived reagents (e.g., HATU, HBTU) with diisopropylethylamine (DIEA) as a base . Coupling times range from 1–30 minutes per residue, depending on steric hindrance .
The branched structure necessitates orthogonal protection for side chains (e.g., trityl for amines, tBu for carboxyl groups) to prevent undesired reactions during elongation .
Challenges in Long-Chain Synthesis
Peptide yield inversely correlates with chain length due to cumulative side reactions . For this 16-residue peptide, truncations and deletions occur at a rate of ~2–5% per coupling step, resulting in an overall crude purity of <50% . Aggregation of hydrophobic segments (e.g., 3-phenylpropanoyl) further reduces coupling efficiency, necessitating the use of pseudoproline dipeptides or backbone amide protectants to disrupt β-sheet formation .
Optimization Strategies for Enhanced Efficiency
Accelerated Synthesis via High-Temperature Protocols
Recent advancements in SPPS enable rapid synthesis by combining elevated temperatures (70–90°C) with fast stirring (1,200 rpm) . For example, coupling times for sterically hindered residues (e.g., 3-methylpentanoyl) are reduced from 30 minutes to 1 minute at 90°C, minimizing side reactions like aspartimide formation . However, β-elimination of protected serine/threonine residues remains a concern, requiring precise control of deprotection base concentration (e.g., 0.5% DBU in DMF) .
In-Line Monitoring of Deprotection Kinetics
Real-time UV–vis spectroscopy tracks Fmoc deprotection efficiency by analyzing peak areas at 301 nm . Gaussian fitting of deprotection curves identifies incomplete reactions (<95% completion), triggering automated repeat cycles . This reduces waste generation by 50% compared to traditional SPPS .
Purification and Isolation Techniques
Multidimensional Chromatography
Crude peptide mixtures are purified using a combination of:
Method | Resolution Basis | Purity Achieved | Yield (%) |
---|---|---|---|
Reverse-Phase HPLC | Hydrophobicity | >95% | 60–70 |
Ion Exchange Chromatography | Charge | >90% | 75–85 |
Size-Exclusion Chromatography | Molecular Weight | >85% | 80–90 |
HPLC employs gradients of 0.1% TFA in water/acetonitrile (5–95% over 60 minutes) with a C18 column . Fractions are analyzed via MALDI-TOF MS to confirm molecular weight (expected: 2,148.7 Da) .
Analytical Validation of Structural Integrity
Mass Spectrometry and NMR
MALDI-TOF MS confirms the molecular ion at m/z 2,148.7 [M+H]⁺, while tandem MS/MS verifies the sequence through y- and b-ion fragmentation . -NMR detects stereochemical integrity at chiral centers (e.g., 3-methylpentanoyl δ 22.1 ppm) .
Circular Dichroism for Conformational Analysis
CD spectroscopy reveals a predominant random coil structure in aqueous buffer (pH 7.4), with negative ellipticity at 200 nm and a weak positive band at 222 nm . Nickel(II)-induced hydrolysis studies confirm stability in physiological conditions, with <5% cleavage after 24 hours at 25°C .
Addressing Synthesis Challenges
Side Reactions and Mitigation
-
β-Elimination : Minimized by using low-base concentrations (0.5% DBU) and short deprotection times (10 seconds) .
-
Aspartimide Formation : Suppressed via backbone amide protection or coupling at 0°C .
-
Incomplete Coupling : Addressed by double coupling with 5-fold excess of activated amino acid .
Yield Optimization
Theoretical yield for a 16-residue peptide is 35–40%, but actual isolated yields range from 15–25% due to purification losses . Scaling to 1 mmol increases yield to 30–35% through improved resin loading (0.3 mmol/g) .
Analyse Chemischer Reaktionen
Gap19 interagiert hauptsächlich mit dem C-terminalen Schwanz von Connexin-43 und verhindert dessen Interaktion mit der zytoplasmatischen Schleife. Diese Interaktion hemmt die Öffnung von Hemikanälen und reduziert so den Austausch von Ionen und kleinen Molekülen zwischen dem Zytoplasma und dem extrazellulären Raum . Die Verbindung unterliegt keinen typischen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution, da ihre primäre Funktion auf ihrer Peptidstruktur und ihrer Fähigkeit beruht, an bestimmte Proteinziele zu binden.
Wissenschaftliche Forschungsanwendungen
Gap19 wurde umfassend auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:
Wirkmechanismus
Gap19 übt seine Wirkungen aus, indem es an den C-terminalen Schwanz von Connexin-43 bindet und dessen Interaktion mit der zytoplasmatischen Schleife verhindert. Diese Hemmung blockiert die Öffnung von Hemikanälen und reduziert so den Austausch von Ionen und kleinen Molekülen zwischen dem Zytoplasma und dem extrazellulären Raum. Dieser Mechanismus ist besonders wichtig bei Bedingungen, bei denen eine unkontrollierte Öffnung von Hemikanälen zu Zellschäden und Zelltod führen kann .
Wirkmechanismus
Gap19 exerts its effects by binding to the C-terminal tail of connexin-43, preventing its interaction with the cytoplasmic loop. This inhibition blocks the opening of hemichannels, thereby reducing the exchange of ions and small molecules between the cytoplasm and extracellular space. This mechanism is particularly important in conditions where uncontrolled hemichannel opening can lead to cell damage and death .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural or functional motifs with Compound X:
Functional and Pharmacological Differences
- Antifibrinolytic Activity: Compound X’s multiple 6-aminohexanoyl residues may enhance binding to plasminogen’s lysine-binding sites compared to monomeric 6-aminohexanoic acid. However, its branched structure could reduce bioavailability compared to linear derivatives like tranexamic acid .
- Metabolic Stability: The presence of 3-methylpentanoyl and phenylpropanoyl groups may improve resistance to proteolytic degradation compared to simpler amides (e.g., N-alkyl-6-dimethylaminohexanamides) .
- Target Specificity: Unlike ellagic acid derivatives (which act via antioxidant pathways), Compound X likely targets protease interactions or amino acid metabolism pathways critical in cancer or thrombosis .
Biologische Aktivität
The compound (2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid is a complex peptide with potential biological activities. Its intricate structure suggests various mechanisms of action in biological systems, particularly in neuropharmacology and metabolic pathways.
- Molecular Formula : C30H55N7O9
- Molecular Weight : 619.82 g/mol
- CAS Number : 101510-87-6
Biological Activity Overview
This compound exhibits a range of biological activities that can be categorized into several key areas:
1. Neuropharmacological Effects
Research indicates that derivatives of this compound may interact with metabotropic glutamate receptors, which are implicated in various neurological disorders. Specifically, agonists of mGlu receptors have shown promise in treating schizophrenia by modulating neurotransmitter release and influencing gene expression related to neuroplasticity and cognitive function .
2. Antioxidant Properties
Studies have demonstrated that similar peptide compounds possess antioxidant properties, potentially reducing oxidative stress in cells. This activity is crucial for protecting neuronal health and may play a role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Antimicrobial Activity
Peptides with structural similarities to the target compound have exhibited antimicrobial properties against various pathogens. This suggests that (2S)-6-amino-2-[...] may also possess similar activities, making it a candidate for further investigation in antimicrobial therapy.
4. Metabolic Regulation
Preliminary studies suggest that the compound may influence metabolic pathways by modulating insulin sensitivity and glucose metabolism. This could have implications for the treatment of metabolic disorders such as type 2 diabetes.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to (2S)-6-amino-2-[...] with promising results:
Study | Findings |
---|---|
Patil et al., 2007 | Investigated mGlu receptor agonists and their effects on gene expression related to schizophrenia; showed potential for cognitive enhancement through epigenetic mechanisms. |
Ma et al., 2009 | Found that activation of mGlu receptors led to increased DNA demethylation in genes associated with neuroplasticity, suggesting therapeutic potential for mood disorders. |
Guidotti et al., 2009 | Explored the role of conventional antipsychotics in reversing hypermethylation of GABAergic transmission-related genes; indicated a shared mechanism with mGlu receptor activation. |
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for synthesizing this peptide, and what challenges arise due to its structural complexity?
The peptide is synthesized via solid-phase peptide synthesis (SPPS) or liquid-phase synthesis , which enable sequential amino acid coupling. Challenges include managing protecting groups (e.g., tert-butoxycarbonyl or Fmoc) to prevent undesired side reactions and ensuring proper purification after each coupling step. The presence of multiple chiral centers and reactive side chains (e.g., carboxylic acid groups) necessitates strict stereochemical control and orthogonal protection strategies .
Q. What analytical techniques are recommended for confirming the structure and purity of this peptide post-synthesis?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For verifying stereochemistry and backbone connectivity.
- High-Performance Liquid Chromatography (HPLC) : To assess purity and isolate truncation products.
- Mass Spectrometry (MS) : For molecular weight confirmation and sequence validation. These methods are standard in peptide characterization and should be cross-validated to ensure reproducibility .
Q. What are the potential biological targets or pathways influenced by this peptide, based on its structural features?
The peptide’s multiple amino acid residues and charged groups suggest interactions with enzymes (e.g., proteases) or receptors involved in signal transduction. Its structural similarity to natural ligands (e.g., enzyme substrates or inhibitors) implies potential roles in modulating catalytic activity or molecular recognition pathways .
Advanced Research Questions
Q. How can researchers optimize reaction conditions during SPPS to improve yield and purity?
Optimization involves:
- Temperature control : Lower temperatures (0–4°C) reduce racemization during coupling.
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) balances solubility and reactivity.
- Coupling reagents : HOBt/DIC or PyBOP enhance efficiency for sterically hindered residues. Orthogonal protecting groups (e.g., Fmoc for amine, tert-butyl for carboxyl) minimize side reactions .
Q. How can discrepancies in bioactivity data across studies be resolved?
Discrepancies often stem from variations in assay conditions (e.g., pH, ionic strength) or purity levels . To address this:
- Standardize assay protocols (e.g., buffer composition, temperature).
- Validate results using orthogonal assays (e.g., SPR for binding affinity, enzymatic activity tests).
- Ensure structural confirmation via NMR and MS to rule out batch-to-batch variability .
Q. What computational modeling approaches are suitable for predicting peptide-protein interactions?
- Molecular docking : Predicts binding modes using software like AutoDock or Schrödinger.
- Molecular Dynamics (MD) simulations : Analyzes conformational stability and interaction dynamics over time.
- Free-energy calculations : Quantifies binding affinities (e.g., MMPBSA). These methods require high-resolution structures of target proteins and force fields optimized for peptides .
Q. How can isotope labeling (e.g., ¹³C, ¹⁵N) be integrated into synthesis for metabolic tracking?
Incorporate isotope-labeled amino acids (e.g., ¹³C-lysine) during SPPS. Post-synthesis, use:
- Isotope-encoded mass spectrometry : To track metabolic incorporation.
- NMR spectroscopy : For real-time monitoring of labeled residues in biological systems. This approach is critical for studying cellular uptake and degradation pathways .
Q. Methodological Considerations
Q. What strategies stabilize this peptide in aqueous solutions during long-term assays?
- Lyophilization : Store in lyophilized form at -20°C.
- Buffered solutions : Use phosphate-buffered saline (PBS) at pH 7.4 to prevent hydrolysis.
- Cryopreservation : Add cryoprotectants (e.g., sucrose) for freeze-thaw cycles. Avoid prolonged exposure to room temperature or repeated pH shifts .
Q. How does the presence of multiple chiral centers influence pharmacological properties?
Chirality affects target binding specificity and metabolic stability . For example:
- Enantioselective synthesis : Ensures correct stereoisomer production.
- Pharmacokinetic profiling : Compare isomers in vitro (e.g., plasma stability assays) and in vivo. Chiral HPLC or capillary electrophoresis can resolve and quantify enantiomers .
Q. What experimental designs address contradictions in enzymatic inhibition data?
- Dose-response curves : Establish IC₅₀ values under standardized conditions.
- Negative controls : Use scrambled peptide sequences to confirm specificity.
- Co-crystallization studies : Resolve structural ambiguities in enzyme-peptide complexes.
Cross-disciplinary collaboration (e.g., structural biologists and enzymologists) is critical .
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H96N14O13/c1-5-33(3)45(69-51(77)40(25-27-44(71)72)65-54(80)46(34(4)6-2)68-50(76)39(24-26-43(61)70)62-47(73)36(60)20-10-14-28-56)53(79)64-38(22-12-16-30-58)48(74)63-37(21-11-15-29-57)49(75)67-42(32-35-18-8-7-9-19-35)52(78)66-41(55(81)82)23-13-17-31-59/h7-9,18-19,33-34,36-42,45-46H,5-6,10-17,20-32,56-60H2,1-4H3,(H2,61,70)(H,62,73)(H,63,74)(H,64,79)(H,65,80)(H,66,78)(H,67,75)(H,68,76)(H,69,77)(H,71,72)(H,81,82)/t33-,34-,36-,37-,38-,39-,40-,41-,42-,45-,46-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAKEKFIXUZWEH-PKMKMBMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H96N14O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1161.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.